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Compound of Interest

Compound Name: 2',4'-Dimethoxypropiophenone

Cat. No.: B1345466

Abstract: This technical guide provides a comprehensive overview of 2',4'-
Dimethoxypropiophenone (CAS No. 831-00-5), a key chemical intermediate with significant
potential in organic synthesis and medicinal chemistry. We will delve into its fundamental
physicochemical properties, detailed spectral analysis for characterization, robust synthetic
protocols, and its emerging applications for researchers, chemists, and drug development
professionals. The document is structured to deliver not just data, but also expert insights into
the causality behind experimental methodologies and the strategic importance of this molecule
in developing more complex chemical entities.

Introduction to 2',4'-Dimethoxypropiophenone

2',.4'-Dimethoxypropiophenone, systematically named 1-(2,4-dimethoxyphenyl)propan-1-one,
is an aromatic ketone characterized by a propiophenone core substituted with two methoxy
groups on the phenyl ring at positions 2 and 4.[1][2] This substitution pattern renders the
aromatic ring electron-rich and highly activated, making it a versatile substrate for various
chemical transformations. Its structural motifs—the reactive ketone group, the stable ether
linkages, and the activated aromatic ring—make it a valuable building block in the synthesis of
pharmaceuticals and other fine chemicals.[3] Understanding its properties and reactivity is
crucial for leveraging its full synthetic potential.
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Caption: Chemical structure and key functional groups of 2',4'-Dimethoxypropiophenone.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in
research and development. They dictate reaction conditions, purification strategies, and
formulation approaches. The properties of 2',4'-Dimethoxypropiophenone are summarized
below.
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Property Value Source(s)
CAS Number 831-00-5 [11[2][4][5]
Molecular Formula C11H1403 [1112][41[5]
Molecular Weight 194.23 g/mol [1112]14]
1-(2,4-
IUPAC Name dimethoxyphenyl)propan-1- [2][5]
one
Appearance Solid [6]
Melting Point 76-80 °C [4]
Boiling Point No data available [31[7]

No specific data available;

expected to be soluble in
Solubility organic solvents like

dichloromethane, ethyl

acetate, and alcohols.

Spectral Data and Characterization

Accurate structural elucidation is paramount. The following sections detail the expected
spectral signatures for 2',4'-Dimethoxypropiophenone, providing a basis for its unambiguous
identification.

'H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of
hydrogen atoms.

» Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.4-7.8 ppm).
The proton at the C6 position, being ortho to the acyl group, will be the most deshielded. The
protons at C3 and C5 will appear at higher fields due to the electron-donating effect of the
methoxy groups.
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o Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups (~3.8-
3.9 ppm), as they are in different chemical environments.

o Ethyl Protons (5H): The methylene protons (-CHz-) adjacent to the carbonyl group will
appear as a quartet (~2.9 ppm), while the terminal methyl protons (-CHs) will be a triplet
(~1.2 ppm) due to coupling with the methylene group.

3C NMR Spectroscopy

Carbon NMR complements the proton data by mapping the carbon skeleton.
o Carbonyl Carbon: A characteristic signal in the downfield region (~198-202 ppm).

e Aromatic Carbons: Six distinct signals are expected. The carbons bearing the methoxy
groups (C2, C4) will be significantly shielded, while the carbon attached to the acyl group
(C1) will be deshielded.

o Methoxy Carbons: Two signals around 55-56 ppm.

o Ethyl Carbons: Signals for the methylene (~36 ppm) and methyl (~8 ppm) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

C=0 Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1680 cm™1,
characteristic of an aryl ketone conjugated with the benzene ring.

e C-O Stretch (Ethers): Strong bands around 1200-1275 cm~1 (aryl-alkyl ether) and 1020-1075
cm~* (alkyl-aryl ether).

e C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm~1 for aromatic C-H and just
below 3000 cm~1 for aliphatic C-H.

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern,
confirming the molecular formula and structure.

e Molecular lon Peak (M*): A prominent peak at m/z = 194, corresponding to the molecular
weight of the compound.[2][5]

» Key Fragments: The primary fragmentation is the alpha-cleavage of the ethyl group, resulting
in a stable acylium ion at m/z = 165.[2] This fragment is a key diagnostic peak. Further
fragmentation of the dimethoxybenzoyl cation can also be observed.

Synthesis and Chemical Reactivity
Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially viable method for preparing 2',4'-Dimethoxypropiophenone is
the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[8] This electrophilic aromatic substitution
reaction uses propionyl chloride or propionic anhydride as the acylating agent and a Lewis acid
catalyst, such as aluminum chloride (AICI3).

Causality of Experimental Design: The two methoxy groups on 1,3-dimethoxybenzene are
strongly activating and ortho-, para-directing. Acylation occurs predominantly at the C4 position
(para to one methoxy group and ortho to the other), which is sterically more accessible than the
C2 or C6 positions. Anhydrous conditions are critical as Lewis acids like AICls react vigorously
with water, which would deactivate the catalyst.

Reactants Reaction Conditions

Lewis Acid Catalyst Anhydrous Solvent
Gs Dlmethoxybenzenej Groplonyl Chlorldj [ (.., AICI3) j [ (e.g., CH2CI2) j
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Caption: Workflow for the Friedel-Crafts acylation synthesis of 2',4'-
Dimethoxypropiophenone.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation

e Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

¢ Solvent Addition: Add anhydrous dichloromethane (CH2Clz) via cannula and cool the
suspension to 0 °C in an ice bath.

¢ Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension.
Allow the mixture to stir for 15 minutes at 0 °C to form the acylium ion complex.

¢ Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous CH2Clz and add it
dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the
temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes side
reactions.

o Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

e Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and
concentrated HCI. Rationale: This hydrolyzes the aluminum complexes and separates the
organic and aqueous layers.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
CH2Clz (3x).

e Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water,
and brine. Rationale: The base wash removes any unreacted acidic species, while the brine
wash aids in removing residual water.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0e.), filter, and concentrate the solvent under reduced pressure.
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« Purification: Purify the crude product by recrystallization from ethanol or by column
chromatography on silica gel to yield pure 2',4'-Dimethoxypropiophenone.

Applications in Research and Drug Development

The utility of 2',4'-Dimethoxypropiophenone extends beyond its role as a simple chemical. Its
structure is a privileged scaffold in medicinal chemistry.

¢ Synthetic Intermediate: It is a crucial precursor for synthesizing more complex molecules.
The ketone functionality can be readily converted into an alcohol, an amine, or a variety of
heterocyclic systems. The electron-rich aromatic ring can undergo further substitutions,
allowing for diverse molecular architectures.

o Medicinal Chemistry Scaffold: The dimethoxyphenyl moiety is present in numerous
biologically active natural products and synthetic drugs. This scaffold can be utilized in
pharmacophore-based drug design to develop novel therapeutic agents. For instance,
related dihydroxyacetophenone derivatives have been explored as potent enzyme inhibitors,
highlighting the potential of this chemical class.

e Pharmacophore Modeling: In computer-aided drug design, 2',4'-Dimethoxypropiophenone
can serve as a fragment or starting point for designing ligands that target specific biological
receptors. The methoxy groups can act as hydrogen bond acceptors, and the aromatic ring
can participate in 1t-stacking interactions, which are key features in many pharmacophore
models.
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Caption: Logical workflow from 2',4'-Dimethoxypropiophenone to a drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 2',4'-Dimethoxypropiophenone is essential to

ensure personnel safety.
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Hazard Information

Precautionary Measures

GHS Pictogram: GHSO07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H319: Causes serious eye irritation.

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

H335: May cause respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P304+P340:
IF INHALED: Remove person to fresh air and

keep comfortable for breathing.

Storage:

P403+P233: Store in a well-ventilated place.
Keep container tightly closed. P405: Store
locked up.

Handling:

¢ Use in a well-ventilated area or a chemical fume hood.

o Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

o Store in a cool, dry, and well-ventilated area.

o Keep the container tightly sealed to prevent moisture contamination.
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» Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2'.4'-Dimethoxypropiophenone is more than a simple organic compound; it is a versatile and
valuable tool for the modern chemist. Its well-defined physicochemical properties, predictable
spectral characteristics, and straightforward synthesis make it an ideal intermediate. For drug
development professionals, its structure offers a promising scaffold for the design of novel
therapeutics. This guide has provided the core technical knowledge required to handle,
synthesize, and strategically apply 2',4'-Dimethoxypropiophenone in a research and
development setting.

References

e Stenutz, R. (n.d.). 2',4'-dimethoxypropiophenone. Retrieved from [Link]

» National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(2,4-
dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

» University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
e Chemsrc. (n.d.). 2,4-dimethoxy-1-prop-1-enylbenzene. Retrieved from [Link]

o National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 70020, 2',4'-Dimethoxypropiophenone. Retrieved from [Link]

e Kasturi, T. R., & Thomas, M. (1968). Acylation and alkylation of 1,3-dimethoxybenzene in
polyphosphoric acid. Indian Journal of Chemistry, 6, 227-231. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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